molecular formula C8H14O2 B12641579 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- CAS No. 66094-79-9

2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl-

Cat. No.: B12641579
CAS No.: 66094-79-9
M. Wt: 142.20 g/mol
InChI Key: UFQMONUGYOFSIP-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- is a heterocyclic organic compound It is a derivative of furanone, characterized by the presence of an ethyl group at the 3-position and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-ethyl-2,4-pentanedione with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired furanone derivative.

Industrial Production Methods

In industrial settings, the production of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as distillation and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furanone derivatives depending on the reagents used.

Scientific Research Applications

2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 5,5-dimethyl-: Lacks the ethyl group at the 3-position.

    2(3H)-Furanone, 3-methyl-5,5-dimethyl-: Contains a methyl group instead of an ethyl group at the 3-position.

    2(3H)-Furanone, 3-ethyl-4,5-dimethyl-: Has an additional methyl group at the 4-position.

Uniqueness

2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

66094-79-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-ethyl-5,5-dimethyloxolan-2-one

InChI

InChI=1S/C8H14O2/c1-4-6-5-8(2,3)10-7(6)9/h6H,4-5H2,1-3H3

InChI Key

UFQMONUGYOFSIP-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1=O)(C)C

Origin of Product

United States

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